Kinase Selectivity Profiling: Isogranulatimide vs. UCN-01 for Chk1 and PKCβ
Isogranulatimide exhibits a distinct kinase selectivity profile compared to the potent but non-selective Chk1 inhibitor UCN-01. While both compounds are ATP-competitive Chk1 inhibitors, isogranulatimide does not inhibit protein kinase C beta (PKCβ), a target of UCN-01 with an IC50 of 0.001 μM [1]. This selectivity is a key differentiator for applications where avoiding PKC-related toxicity is critical.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Chk1: 0.1 μM; PKCβ: No inhibition |
| Comparator Or Baseline | UCN-01: Chk1: 0.007 μM; PKCβ: 0.001 μM |
| Quantified Difference | Isogranulatimide is 14.3-fold less potent against Chk1 but shows no activity against PKCβ, a key selectivity advantage. |
| Conditions | In vitro kinase assay using recombinant Chk1 and PKCβ. |
Why This Matters
This selectivity profile makes isogranulatimide a more precise tool for studying Chk1-specific biology and a potentially safer starting point for therapeutic development, as it avoids the off-target PKC inhibition associated with UCN-01's toxicity.
- [1] Jiang, X., Zhao, B., Britton, R., Lim, L. Y., Leong, D., Sanghera, J. S., ... & Roberge, M. (2004). Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor isogranulatimide. *Molecular Cancer Therapeutics*, 3(10), 1221-1227. View Source
